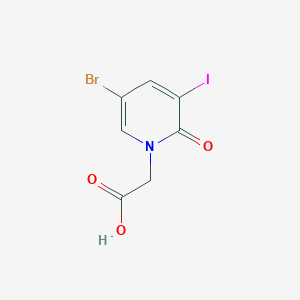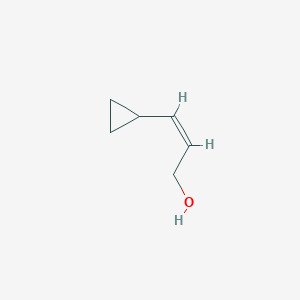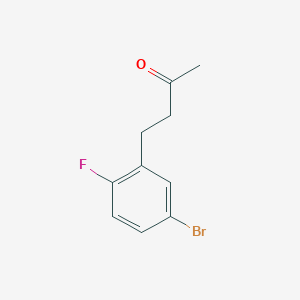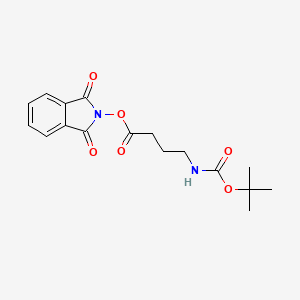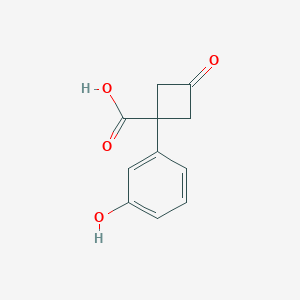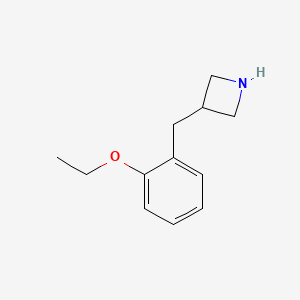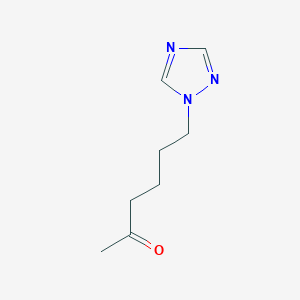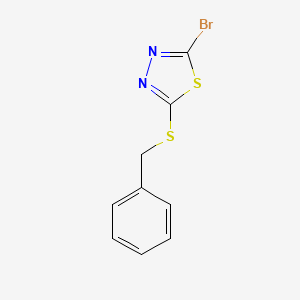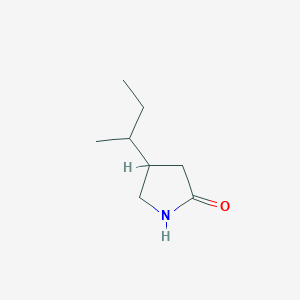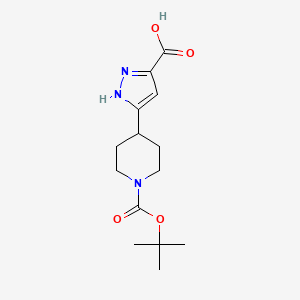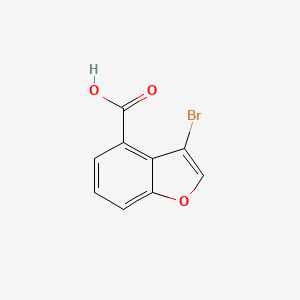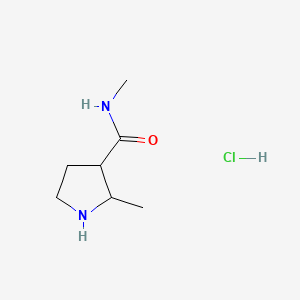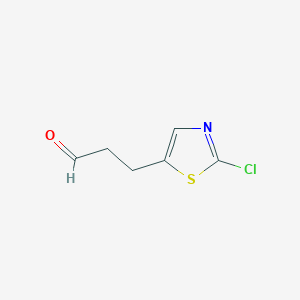
3-(2-Chlorothiazol-5-yl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorothiazol-5-yl)propanal is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of a chlorothiazole ring attached to a propanal group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorothiazol-5-yl)propanal typically involves the reaction of 2-chlorothiazole with propanal under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the propanal, followed by nucleophilic addition to the 2-chlorothiazole. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chlorothiazol-5-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: 3-(2-Chlorothiazol-5-yl)propanoic acid.
Reduction: 3-(2-Chlorothiazol-5-yl)propanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Chlorothiazol-5-yl)propanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(2-Chlorothiazol-5-yl)propanal involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. These interactions can disrupt biological pathways and lead to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-chlorothiazole: Another thiazole derivative with similar structural features but different functional groups.
2-Chloro-6-methylimidazo[2,1-b]thiazole: A compound with a similar thiazole ring but different substituents.
N-(1-((2-Chlorothiazol-5-yl)methyl)pyridin-2(1H)-ylidene)-2,2,2-trifluoroacetamide: A related compound used as a pest control agent
Uniqueness
3-(2-Chlorothiazol-5-yl)propanal is unique due to its specific combination of a chlorothiazole ring and a propanal group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H6ClNOS |
|---|---|
Molekulargewicht |
175.64 g/mol |
IUPAC-Name |
3-(2-chloro-1,3-thiazol-5-yl)propanal |
InChI |
InChI=1S/C6H6ClNOS/c7-6-8-4-5(10-6)2-1-3-9/h3-4H,1-2H2 |
InChI-Schlüssel |
DCESGKOZYSVIIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)Cl)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-aminehydrochloride](/img/structure/B13584498.png)
